molecular formula C11H11NO2 B13950872 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one

2-Methyl-4-(p-tolyl)oxazol-5(4H)-one

Cat. No.: B13950872
M. Wt: 189.21 g/mol
InChI Key: KGVJPQFGKCAUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(p-tolyl)oxazol-5(4H)-one is a chemical compound belonging to the oxazolone family. Oxazolone derivatives are recognized as an important scaffold in medicinal chemistry and drug discovery due to their diverse biological activities . These compounds have been synthesized and investigated for various applications, including serving as potential antioxidant agents . Furthermore, oxazolone derivatives have been studied in materials science for their practical properties. Research has shown that similar oxazolone molecules can function as effective corrosion inhibitors for industrial steel in acidic environments, with their molecular structure featuring conjugated double bonds and heteroatoms contributing to this inhibitory effect . This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the most comprehensive and up-to-date studies on the properties and applications of this compound.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-methyl-4-(4-methylphenyl)-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO2/c1-7-3-5-9(6-4-7)10-11(13)14-8(2)12-10/h3-6,10H,1-2H3

InChI Key

KGVJPQFGKCAUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)OC(=N2)C

Origin of Product

United States

Preparation Methods

Reaction Overview

A widely reported approach to prepare 2-methyl-4-substituted oxazol-5(4H)-ones, including 2-methyl-4-(p-tolyl)oxazol-5(4H)-one, involves the condensation of α-bromo ketones with acetamide under thermal conditions. This method has been used effectively to synthesize various 2-methyl-4-aryl oxazolone derivatives.

Detailed Procedure

  • Starting materials :

    • α-Bromoacetophenone derivatives (for p-tolyl substitution, 4-methyl-α-bromoacetophenone is used)
    • Acetamide
  • Reaction conditions :

    • Heating the mixture at approximately 150 °C for 2 hours
    • Solvent-free or minimal solvent conditions are often employed to facilitate the condensation
  • Reaction mechanism :

    • Nucleophilic attack of acetamide on the α-bromo ketone leads to cyclization forming the oxazolone ring with concomitant elimination of hydrogen bromide.

Example from Literature

Romagnoli et al. (2017) described a similar synthetic route for 2-methyl-4-substituted oxazoles, where α-bromo ketones were condensed with acetamide at 150 °C for 2 hours, yielding the corresponding 2-methyl-4-substituted oxazolones in good yields.

Bromination and Suzuki Cross-Coupling for Substituted Derivatives

Although this method is more relevant for further functionalization of oxazolones, it is important for understanding the preparation of substituted derivatives like 2-methyl-4-(p-tolyl)oxazol-5(4H)-one when starting from simpler oxazolone cores.

Bromination Step

  • Selective monobromination at the 5-position of the oxazolone ring is achieved using N-bromosuccinimide (NBS) in chloroform.
  • This step introduces a bromine atom that serves as a handle for subsequent cross-coupling.

Suzuki Cross-Coupling Reaction

  • The brominated oxazolone intermediate undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids.
  • For the p-tolyl derivative, p-tolylboronic acid is used.
  • Typical conditions include:
    • Catalyst: PdCl2(DPPF)
    • Base: Cesium fluoride (CsF)
    • Solvent: 1,4-dioxane
    • Temperature: 65 °C
  • This method allows the introduction of the p-tolyl group at the 4-position of the oxazolone ring with high regioselectivity and yield.

Thermal Isomerization and Alternative Routes

Thermal Isomerization of Azirine Precursors

Another approach involves the preparation of oxazolone derivatives via thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. Although this method is more commonly applied to related heterocyclic systems, it provides insight into alternative synthetic pathways.

  • Heating azirine precursors in inert solvents like mesitylene at 170–180 °C for 1–3 hours leads to ring expansion or rearrangement, forming oxazolone derivatives.
  • This method has been reported to give good yields (~70%) of substituted oxazolones and related heterocycles.

Acylation of Pyrrolooxazoles

  • Subsequent acylation of pyrrolo[2,3-d]oxazoles with 4-methylbenzoyl chloride in the presence of sodium hydride and crown ethers in tetrahydrofuran (THF) can yield derivatives bearing the p-tolyl group.
  • This method is less direct but useful for generating more complex oxazolone derivatives.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield & Notes References
Condensation of α-bromo ketone with acetamide α-Bromo-4-methylacetophenone, acetamide, 150 °C, 2 h Simple, direct synthesis of oxazolone ring Good yields reported; straightforward
Bromination + Suzuki Coupling NBS in CHCl3 for bromination; PdCl2(DPPF), CsF, 1,4-dioxane, 65 °C for coupling Allows introduction of p-tolyl group with regioselectivity High yields; versatile for substitutions
Thermal Isomerization of Azirines Heating azirines in mesitylene at 170–180 °C for 1–3 h Alternative route; useful for complex derivatives Moderate to good yields (~70%)
Acylation of Pyrrolooxazoles 4-Methylbenzoyl chloride, NaH, 15-crown-5, THF, RT, 3 h Enables functionalization with p-tolyl acyl group Moderate yields; multi-step

Research Data and Observations

  • The condensation method is the most commonly employed due to its simplicity and efficiency in producing 2-methyl-4-(p-tolyl)oxazol-5(4H)-one.
  • Bromination followed by Suzuki coupling provides a modular approach to diversify the 4-position substituent, including p-tolyl groups, with excellent control over substitution patterns.
  • Thermal isomerization methods, while less common for this specific compound, offer routes to related oxazolone derivatives and expand the synthetic toolbox.
  • Reaction yields for the condensation and cross-coupling methods typically range from 60% to 85%, depending on purity and reaction optimization.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted oxazolones, amino alcohols, and various functionalized derivatives, depending on the reagents and conditions used.

Scientific Research Applications

5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 2-methyl-4-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes or signaling pathways.

Comparison with Similar Compounds

Substituent Variations

Oxazol-5(4H)-one derivatives are synthesized via condensation of hippuric acid derivatives with substituted benzaldehydes . Key structural variations in similar compounds include:

Compound Substituents (Position 4) Substituents (Position 2) Biological Activity
2-Methyl-4-(p-tolyl)oxazol-5(4H)-one 4-methylphenyl (para-tolyl) Methyl Antitumor, Antioxidant
4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one 4-fluorophenyl Phenyl Anticancer (IC50: 8.2 µM)
(2S,3R)-3-(oxiran-2-yl)phenylmethyl)oxazol-5(4H)-one (6a) Oxiran-2-ylphenylmethyl Methyl Anti-tumor (A549 cells: 72% inhibition)
4-((4,6,8-Trimethylazulen-1-yl)methylene)oxazol-5(4H)-one Azulenyl-methylene Phenyl Electrochemical sensing

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro, bromo) increase electrophilicity, enhancing reactivity in cycloaddition reactions .

Antitumor Activity

  • 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one: Limited direct data, but analogues like 6a (oxiran-2-yl derivative) inhibit A549 lung cancer cells by 72% .
  • 4-(4-Bromophenylsulfonyl)phenyl derivatives : Exhibit IC50 values of 8.2 µM against leukemia cells, with higher activity linked to sulfonyl groups enhancing target binding .
  • FAK2/PDGF-R Inhibition: Oxazolones with para-tolyl groups show moderate FAK2 inhibition (Pa = 0.42), while triazinone derivatives reduce this activity (Pa = 0.28), indicating scaffold-dependent effects .

Antioxidant Activity

  • 4-(Substituted benzylidene) Derivatives : Antioxidant activity correlates with substituent electronegativity. For example, nitro-substituted derivatives show higher radical scavenging (EC50: 18 µM) than methyl-substituted analogues (EC50: 32 µM) .
  • 2-Methyl-4-(p-tolyl) Analogue : Expected moderate activity due to the methyl group’s electron-donating nature, which may reduce stabilization of radical intermediates.

Antimicrobial Activity

  • 4-(Thienylmethylene) Derivatives : Exhibit broad-spectrum antifungal activity (MIC: 4 µg/mL against Candida albicans) due to thiophene’s sulfur atom enhancing membrane disruption .
  • Para-tolyl Substituted Compounds: Limited antimicrobial data, but structural analogs suggest activity is lower than halogenated derivatives .

Physicochemical and Reactivity Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Solubility (LogP)
2-Methyl-4-(p-tolyl)oxazol-5(4H)-one 185–186 (predicted) 3.2
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one 262–264 2.8
4-(4-Fluorobenzylidene) Derivative (3d) 262–264 3.5

Note: Higher melting points in halogenated derivatives correlate with stronger intermolecular forces (e.g., dipole-dipole interactions).

Reactivity in Cycloadditions

  • 2-Methyl-4-(p-tolyl)oxazol-5(4H)-one : The methyl group sterically hinders nucleophilic attacks, reducing diastereoselectivity in [3+2] cycloadditions compared to unsubstituted oxazolones .
  • Azulenyl Derivatives : Exhibit unique reactivity in electropolymerization for sensor applications, unlike simpler aryl-substituted oxazolones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.